(R)-3-Amino-4-(2-fluorophenyl)butanoic acid
CAS No.: 735256-11-8
Cat. No.: VC3730705
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 735256-11-8 |
|---|---|
| Molecular Formula | C10H12FNO2 |
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | (3R)-3-amino-4-(2-fluorophenyl)butanoic acid |
| Standard InChI | InChI=1S/C10H12FNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
| Standard InChI Key | CTZJKXPNBFSWAK-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)F |
| SMILES | C1=CC=C(C(=C1)CC(CC(=O)O)N)F |
| Canonical SMILES | C1=CC=C(C(=C1)CC(CC(=O)O)N)F |
Introduction
Chemical Properties
Chemical Structure and Identification
(R)-3-Amino-4-(2-fluorophenyl)butanoic acid has the molecular formula C₁₀H₁₂FNO₂ . The compound features a 2-fluorophenyl group attached to a butanoic acid backbone with an amino group at the 3-position. The chiral center at the 3-position is defined with the (R) absolute configuration, which determines its three-dimensional structure.
Table 1: Chemical Identification Parameters of (R)-3-Amino-4-(2-fluorophenyl)butanoic acid
| Parameter | Value |
|---|---|
| Chemical Name | (R)-3-Amino-4-(2-fluorophenyl)butanoic acid |
| CAS Number | 1336086-97-5 |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| IUPAC Name | (3R)-3-amino-4-(2-fluorophenyl)butanoic acid |
| Class | Specialty Materials |
Synonyms and Alternative Identifiers
The compound is known by several synonyms and identifiers in chemical databases and literature, facilitating cross-referencing across different research platforms and databases.
Table 2: Synonyms and Alternative Identifiers for (R)-3-Amino-4-(2-fluorophenyl)butanoic acid
| Synonym/Identifier | Value |
|---|---|
| Alternative CAS | 735256-11-8 |
| Alternative Names | (R)-3-Amino-4-(2-fluoro-phenyl)-butyric acid |
| (3R)-3-amino-4-(2-fluorophenyl)butanoic Acid | |
| (R)-3-AMINO-4-(2-FLUOROPHENYL)BUTYRIC ACID | |
| Chemical Identifiers | MFCD08461697 |
| SCHEMBL978945 | |
| DTXSID10420715 | |
| AKOS006289483 | |
| CS-0455282 | |
| EN300-8582820 |
Physical and Chemical Characteristics
Applications and Uses
Pharmaceutical Applications
Fluorinated amino acids and their derivatives have gained significant attention in pharmaceutical development due to their unique properties. The presence of fluorine often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to target proteins.
Research Applications
As a specialty chemical with defined stereochemistry, (R)-3-Amino-4-(2-fluorophenyl)butanoic acid may serve as:
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A building block for the synthesis of more complex pharmaceutical compounds
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A chiral synthetic intermediate in multi-step syntheses
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A research tool for studying structure-activity relationships in fluorinated amino acid derivatives
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A component in the development of novel therapeutics targeting specific biological pathways
| Structural Feature | Potential Pharmacological Significance |
|---|---|
| Fluorophenyl group | Enhanced lipophilicity, metabolic stability, and potentially improved blood-brain barrier penetration |
| (R) stereochemistry | Specific receptor binding properties and selective biological activity |
| Amino acid backbone | Potential enzyme substrate or inhibitor properties |
| Carboxylic acid group | Potential for salt formation, improved water solubility, and interaction with charged binding sites |
Current Research and Future Directions
Current research involving (R)-3-Amino-4-(2-fluorophenyl)butanoic acid appears to be primarily focused on its potential applications in pharmaceutical development, particularly in the area of cardiovascular medications as suggested by patent literature .
Future research directions may include:
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Exploration of structure-activity relationships to optimize pharmacological properties
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Development of improved synthetic methodologies to enhance stereoselectivity and yield
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Investigation of potential applications beyond cardiovascular indications
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Detailed characterization of pharmacokinetic and pharmacodynamic properties
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Development of analytical methods for detection and quantification in biological samples
The continued interest in fluorinated amino acids as pharmaceutical building blocks suggests that compounds like (R)-3-Amino-4-(2-fluorophenyl)butanoic acid will remain important in drug discovery efforts, particularly as researchers seek to develop medications with improved efficacy and reduced side effects.
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